molecular formula C8H10BrN B1286660 5-Bromo-2-isopropylpyridine CAS No. 1159820-58-2

5-Bromo-2-isopropylpyridine

Cat. No.: B1286660
CAS No.: 1159820-58-2
M. Wt: 200.08 g/mol
InChI Key: RJXNVJKFIQGNGY-UHFFFAOYSA-N
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Description

5-Bromo-2-isopropylpyridine: is an organic compound with the molecular formula C8H10BrN . It is a derivative of pyridine, where the hydrogen atom at the 5-position is replaced by a bromine atom, and the hydrogen atom at the 2-position is replaced by an isopropyl group. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-isopropylpyridine typically involves the bromination of 2-isopropylpyridine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane or acetonitrile. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product. The use of automated systems and advanced analytical techniques ensures consistent quality and reduces the risk of contamination .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-isopropylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 5-Bromo-2-isopropylpyridine is used as a building block in the synthesis of more complex organic molecules. It is particularly useful in the preparation of heterocyclic compounds and as an intermediate in the synthesis of pharmaceuticals .

Biology and Medicine: It is also explored for its potential use in drug discovery and development .

Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its reactivity and versatility make it a valuable intermediate in various chemical processes .

Mechanism of Action

The mechanism of action of 5-Bromo-2-isopropylpyridine depends on its specific application. In the context of histamine receptor modulation, it interacts with the histamine receptors in the brain, altering their activity and potentially influencing cognitive and psychotic behaviors. The exact molecular targets and pathways involved are still under investigation, but it is believed to modulate the signaling pathways associated with histamine receptors .

Comparison with Similar Compounds

  • 2-Bromo-5-isopropylpyridine
  • 5-Bromo-2-methylpyridine
  • 5-Bromo-2-ethylpyridine

Comparison: 5-Bromo-2-isopropylpyridine is unique due to the presence of both a bromine atom and an isopropyl group on the pyridine ring. This combination of substituents imparts distinct reactivity and properties compared to other similar compounds. For example, the isopropyl group provides steric hindrance, which can influence the compound’s reactivity in substitution and cross-coupling reactions. Additionally, the bromine atom serves as a good leaving group, facilitating various substitution reactions .

Properties

IUPAC Name

5-bromo-2-propan-2-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN/c1-6(2)8-4-3-7(9)5-10-8/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJXNVJKFIQGNGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159820-58-2
Record name 5-bromo-2-(propan-2-yl)pyridine
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